3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
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Properties
IUPAC Name |
3-benzyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-cyclopentyl-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClFN3O2S/c29-23-11-6-12-24(30)22(23)17-36-28-32-25-15-19(26(34)31-20-9-4-5-10-20)13-14-21(25)27(35)33(28)16-18-7-2-1-3-8-18/h1-3,6-8,11-15,20H,4-5,9-10,16-17H2,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUWWKZXQGAGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)F)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a novel quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the benzyl and chloro-fluorobenzyl groups via nucleophilic substitution reactions.
- Thioether formation with appropriate thiol derivatives.
The synthesis requires careful control of reaction conditions to optimize yield and purity.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, including:
- Breast cancer (MCF-7, MDA-MB-231)
- Lung cancer (A549)
- Prostate cancer (PC3)
In vitro assays demonstrated that the compound induces apoptosis in cancer cells and inhibits cell proliferation effectively. For instance, it showed an IC50 value of 15 µM against MCF-7 cells, indicating potent cytotoxicity .
The proposed mechanism of action involves:
- Inhibition of cell cycle progression , particularly at the G2/M phase.
- Induction of oxidative stress , leading to increased reactive oxygen species (ROS) within the cells.
- Activation of apoptotic pathways , including caspase activation and PARP cleavage.
Pharmacological Studies
Table 1 summarizes key findings from pharmacological studies evaluating the compound's efficacy and safety profile.
| Study Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15 | Induces apoptosis via ROS generation |
| Antiproliferative | A549 | 20 | Inhibits cell cycle progression |
| Selectivity Index | PC3 | 30 | Higher selectivity against cancer cells |
Case Studies
- Study on Anticancer Activity : In a controlled study, the compound was administered to mice bearing MCF-7 xenografts. Results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .
- Neurotoxicity Assessment : The compound was also evaluated for neurotoxic effects using rotarod tests in mice. It exhibited a protective index greater than 10, indicating low neurotoxicity relative to its anticancer efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide exhibit significant anticancer properties. For instance, quinazoline derivatives have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. These compounds can potentially disrupt signaling pathways critical for tumor growth and survival .
Case Study:
In a study focused on quinazoline derivatives, researchers synthesized various analogs and evaluated their cytotoxic effects on cancer cell lines. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating strong anticancer activity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Quinazolines have been reported to possess antibacterial and antifungal properties due to their ability to interfere with microbial metabolic pathways .
Case Study:
A series of related compounds were tested against a panel of bacterial strains, showing promising results in inhibiting growth at concentrations that suggest further development as antimicrobial agents .
Synthesis Techniques
The synthesis of this compound involves multi-step synthetic routes that typically include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of substituents such as benzyl and chloro groups via electrophilic aromatic substitution.
- Final modifications to achieve the desired carboxamide functionality.
These synthetic strategies are crucial for optimizing yield and purity for biological testing .
Q & A
Q. How to design a robust SAR study for derivatives of this compound?
- Strategy :
- Core Modifications : Vary benzyl (electron-withdrawing vs. donating groups) and cyclopentyl (ring size) substituents.
- High-Throughput Synthesis : Use parallel reactors for rapid analog generation.
- Data Integration : PCA to cluster compounds by activity and physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
